molecular formula C18H16F2N2O B1226908 3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one

3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B1226908
M. Wt: 314.3 g/mol
InChI Key: QVCGITUFJPEAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one is a member of imidazolidines.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been synthesized and analyzed for its structural properties. In one study, the crystal structure was stabilized by intermolecular N—H⋯N hydrogen bonding and by an intramolecular C—H⋯O hydrogen interaction, with the F atom of the 2-(4-fluorophenyl) group being disordered over two positions (Selig, Schollmeyer, Albrecht, & Laufer, 2010).

Biological Activities

  • Kinase Inhibition : The compound shows potential as a kinase inhibitor. Specific examples include its role as a p38α MAPK, CK1δ, and JAK2 kinase inhibitor, with its selectivity influenced by the heteroaryl group at imidazole C-5 and the position of a carboxylic acid or tetrazole at imidazole C-2 (Seerden et al., 2014).
  • Antiviral Activity : Some derivatives of this compound have shown activity against hepatitis C virus in the subgenomic replicon system, indicating its potential use in antiviral therapies (Puerstinger, Paeshuyse, De Clercq, & Neyts, 2007).
  • Antimicrobial Activity : Novel derivatives of this compound have displayed significant antibacterial and antifungal activities, indicating its potential use in antimicrobial therapies (Demchenko et al., 2021).

Material Sciences

The compound has been used in material science research, particularly in the study of fluorescence enhancement performance when bound to Fe2O3 nanoparticles. This indicates its potential applications in the field of photophysics and materials chemistry (Kalaiarasi, Ashok, Prabakaran, & Paulsingh, 2017).

Properties

Molecular Formula

C18H16F2N2O

Molecular Weight

314.3 g/mol

IUPAC Name

3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one

InChI

InChI=1S/C18H16F2N2O/c19-12-7-9-13(10-8-12)22-17(14-4-1-2-5-15(14)20)21-11-3-6-16(21)18(22)23/h1-2,4-5,7-10,16-17H,3,6,11H2

InChI Key

QVCGITUFJPEAIL-UHFFFAOYSA-N

SMILES

C1CC2C(=O)N(C(N2C1)C3=CC=CC=C3F)C4=CC=C(C=C4)F

Canonical SMILES

C1CC2C(=O)N(C(N2C1)C3=CC=CC=C3F)C4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
Reactant of Route 2
3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
Reactant of Route 3
3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
Reactant of Route 4
3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
Reactant of Route 5
3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
Reactant of Route 6
3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one

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